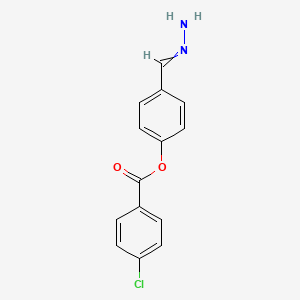
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate is a chemical compound with a complex structure that includes aromatic rings and functional groups such as hydrazone and ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the ester group can lead to the formation of alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazone group can yield azo compounds, while reduction of the ester group can produce alcohols.
科学的研究の応用
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
作用機序
The mechanism by which 4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to specific proteins or enzymes .
類似化合物との比較
Similar Compounds
- **4-[(4-Methoxybenzoyl)hydrazinylidene]methyl]phenyl 4-chlorobenzoate
- **4-[(4-Nitrobenzoyl)hydrazinylidene]methyl]phenyl 4-chlorobenzoate
- 4-[(4-Methylbenzyl)oxy]benzohydrazide
Uniqueness
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrazone and ester functionalities provide versatility in synthetic applications, making it a valuable compound in both research and industrial contexts .
特性
CAS番号 |
40761-76-0 |
|---|---|
分子式 |
C14H11ClN2O2 |
分子量 |
274.70 g/mol |
IUPAC名 |
(4-methanehydrazonoylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-5-3-11(4-6-12)14(18)19-13-7-1-10(2-8-13)9-17-16/h1-9H,16H2 |
InChIキー |
VVBHFDWLRMBRHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NN)OC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


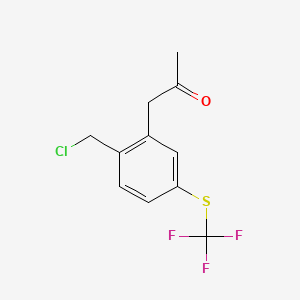
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
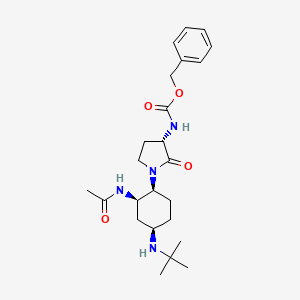
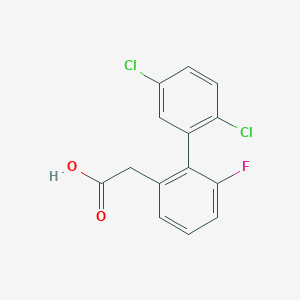
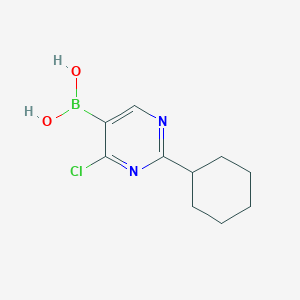

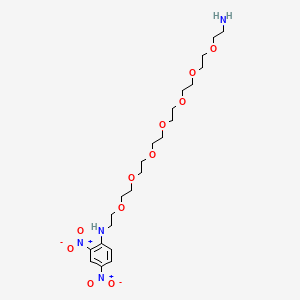
![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)
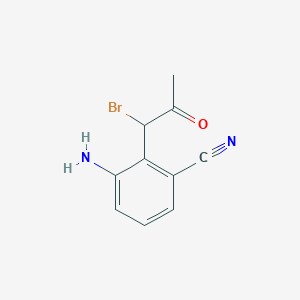
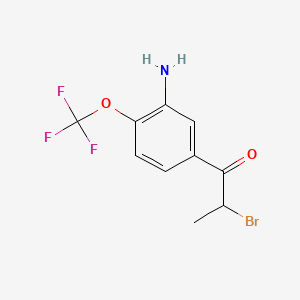

![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)

![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)
